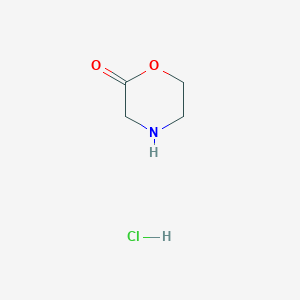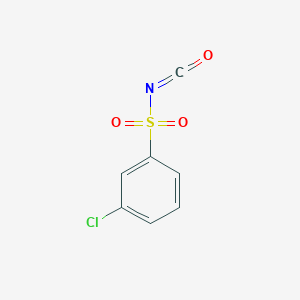
2-Methoxypyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Methoxypyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O3 . It has a molecular weight of 154.12 g/mol . The compound is solid in its physical form .
Synthesis Analysis
A versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position has been developed . This method can also be used for 14C labeling other positions of the pyrimidine ring system .Molecular Structure Analysis
The IUPAC name of the compound is 2-methoxy-5-pyrimidinecarboxylic acid . The InChI code is 1S/C6H6N2O3/c1-11-6-7-2-4 (3-8-6)5 (9)10/h2-3H,1H3, (H,9,10) and the InChI key is VZSPKIQKRMTWRO-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of 2-methoxypyrimidine-5-carboxylic acid involves a multi-step process . The process includes the reaction of 5-bromo-2-methoxypyrimidine with n-BuLi followed by [14C] CO2 at 78 to 201C .Physical And Chemical Properties Analysis
2-Methoxypyrimidine-5-carboxylic acid has a molecular weight of 154.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación
Radiolabeling Techniques
- 14C Labeling of 2-Methoxypyrimidine-5-carboxylic Acid : A study by Murthy and Ullas (2009) developed a versatile method for 14C labeling of 2-methoxypyrimidine-5-carboxylic acid at the 2-position. This method overcame difficulties with traditional approaches to label the carboxyl function and can be used for 14C labeling other positions of the pyrimidine ring system (Murthy & Ullas, 2009).
Pharmaceutical Research
- Inhibitor Development for HCV NS5B Polymerase : Research by Stansfield et al. (2004) noted that 5,6-dihydroxypyrimidine-4-carboxylic acids, including derivatives of 2-methoxypyrimidine, are a promising series of inhibitors for hepatitis C virus (HCV) NS5B polymerase (Stansfield et al., 2004).
Chemical Synthesis and Reactions
- Synthesis of Pyrimidine Derivatives : The work of Brown and Lee (1970) described the thermal rearrangement of 2-methoxypyrimidine derivatives, contributing to the understanding of pyrimidine reactions and synthesis (Brown & Lee, 1970).
- Tautomerism Studies : Kheifets, Gindin, and Studentsov (2006) studied the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, which relates to the study of 2-methoxypyrimidine derivatives in different solvents (Kheifets, Gindin, & Studentsov, 2006).
Material Science and Liquid Crystals
- Liquid-Crystal Characteristics of Pyrimidine Esters : Mikhaleva et al. (1986) synthesized 5-arylpyrimidine-2-carboxylic acids, closely related to 2-methoxypyrimidine-5-carboxylic acid, and studied their liquid-crystal characteristics, contributing to material science and liquid crystal research (Mikhaleva et al., 1986).
Environmental Applications
- Electrochemical Treatment of Wastewater : Zhang et al. (2016) conducted a study using a tubular porous electrode electrocatalytic reactor for the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, highlighting environmental applications (Zhang et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-methoxypyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-7-2-4(3-8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPKIQKRMTWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424562 | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrimidine-5-carboxylic acid | |
CAS RN |
344325-95-7 | |
| Record name | 2-Methoxy-5-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344325-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)








